molecular formula C16H25N3O5S2 B054409 n-Pentylsparsomycin CAS No. 114991-34-3

n-Pentylsparsomycin

Cat. No. B054409
M. Wt: 403.5 g/mol
InChI Key: QFVBTSYZDWPEKY-CWDVNNBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Pentylsparsomycin is a natural aminoglycoside antibiotic that was first isolated from the fermentation broth of Streptomyces sparsogenes in 1971. It is a potent inhibitor of protein synthesis in bacteria and has been shown to have activity against a wide range of Gram-positive and Gram-negative bacteria. In recent years, there has been a growing interest in the synthesis and study of n-Pentylsparsomycin due to its potential applications in medical and biotechnological fields.

Mechanism Of Action

N-Pentylsparsomycin exerts its antibacterial activity by binding to the 30S subunit of the bacterial ribosome, thereby blocking the initiation of protein synthesis. This leads to the accumulation of incomplete proteins and ultimately results in bacterial cell death. The precise mechanism of action of n-Pentylsparsomycin in cancer cells is not fully understood, but it is thought to involve the inhibition of protein synthesis and the induction of apoptosis.

Biochemical And Physiological Effects

N-Pentylsparsomycin has been shown to have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It has also been demonstrated to be effective against antibiotic-resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). In addition to its antibacterial activity, n-Pentylsparsomycin has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages And Limitations For Lab Experiments

The main advantage of using n-Pentylsparsomycin in lab experiments is its potent antibacterial and anticancer activity, which makes it a valuable tool in the study of protein synthesis and translation. However, the low yield of the purification process and the high cost of the antibiotic limit its use in large-scale experiments. Furthermore, the potential for the development of resistance to n-Pentylsparsomycin in bacteria and cancer cells is a concern that needs to be addressed.

Future Directions

There are several future directions for the study of n-Pentylsparsomycin. One area of research is the development of more efficient methods of synthesis to increase the yield and reduce the cost of the antibiotic. Another area of research is the investigation of the mechanism of action of n-Pentylsparsomycin in cancer cells, which could lead to the development of new cancer treatments. Additionally, the potential for the use of n-Pentylsparsomycin in combination with other antibiotics or anticancer agents is an area of interest that warrants further investigation.

Synthesis Methods

The synthesis of n-Pentylsparsomycin involves the use of Streptomyces sparsogenes as a source of the antibiotic. The fermentation broth is subjected to a series of purification steps, including solvent extraction, ion exchange chromatography, and crystallization, to obtain pure n-Pentylsparsomycin. The yield of the purification process is typically low, and alternative methods of synthesis are being explored to increase the production of the antibiotic.

Scientific Research Applications

N-Pentylsparsomycin has been widely studied for its antibacterial activity and has shown promising results in the treatment of infections caused by antibiotic-resistant bacteria. In addition to its antibiotic properties, n-Pentylsparsomycin has been shown to have anticancer activity by inhibiting the growth of cancer cells. Furthermore, n-Pentylsparsomycin has been investigated for its potential use as a tool in the study of protein synthesis and translation.

properties

CAS RN

114991-34-3

Product Name

n-Pentylsparsomycin

Molecular Formula

C16H25N3O5S2

Molecular Weight

403.5 g/mol

IUPAC Name

(E)-3-(2,4-dioxo-1H-pyrimidin-5-yl)-N-[(2S)-1-hydroxy-3-[(R)-pentylsulfanylmethylsulfinyl]propan-2-yl]prop-2-enamide

InChI

InChI=1S/C16H25N3O5S2/c1-2-3-4-7-25-11-26(24)10-13(9-20)18-14(21)6-5-12-8-17-16(23)19-15(12)22/h5-6,8,13,20H,2-4,7,9-11H2,1H3,(H,18,21)(H2,17,19,22,23)/b6-5+/t13-,26+/m0/s1

InChI Key

QFVBTSYZDWPEKY-CWDVNNBASA-N

Isomeric SMILES

CCCCCSC[S@](=O)C[C@H](CO)NC(=O)/C=C/C1=CNC(=O)NC1=O

SMILES

CCCCCSCS(=O)CC(CO)NC(=O)C=CC1=CNC(=O)NC1=O

Canonical SMILES

CCCCCSCS(=O)CC(CO)NC(=O)C=CC1=CNC(=O)NC1=O

synonyms

n-pentylsparsomycin
n-PSm

Origin of Product

United States

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